methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate
Description
Methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorophenyl group and an acryloyl group attached to an amino benzoate structure
Properties
IUPAC Name |
methyl 4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-22-17(21)13-5-9-15(10-6-13)19-16(20)11-4-12-2-7-14(18)8-3-12/h2-11H,1H3,(H,19,20)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNNVNDUXBTXKJ-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methyl 4-aminobenzoate.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-fluorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The intermediate is then coupled with methyl 4-aminobenzoate under appropriate conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific functional properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the acryloyl group can participate in covalent bonding with nucleophilic sites. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate
- Methyl 4-{[3-(4-bromophenyl)acryloyl]amino}benzoate
- Methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate
Uniqueness
Methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate in drug design and development.
Biological Activity
Methyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Acrylamide moiety : This part of the molecule is known for its ability to form covalent bonds with nucleophilic sites on proteins.
- Fluorophenyl group : The presence of fluorine enhances the compound's lipophilicity and can improve binding affinity to biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 302.30 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The reaction begins with 4-fluorobenzaldehyde and acryloyl chloride to form a key intermediate.
- Final Product Formation : This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a base, such as triethylamine, yielding the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, influencing various biological pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Case Study : A study demonstrated that derivatives of acrylamide compounds showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Mechanism : These compounds often induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In Vitro Studies : Preliminary studies have shown that this compound exhibits antibacterial activity against Gram-positive bacteria .
- Potential Applications : This suggests that the compound could be developed into a novel antimicrobial agent.
Summary of Biological Activities
| Biological Activity | Evidence/Source |
|---|---|
| Anticancer | Cytotoxicity against cancer cell lines |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Study Highlights
- Anticancer Activity : A derivative was tested on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.
- Antimicrobial Efficacy : In a study against Staphylococcus aureus, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
